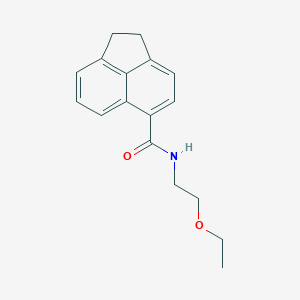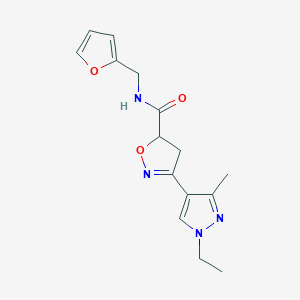![molecular formula C26H27N3O2 B4778927 N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide](/img/structure/B4778927.png)
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide
Übersicht
Beschreibung
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide, also known as BMB, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. BMB is a benzamide derivative that has shown promising results in various studies, making it a popular choice for researchers looking to explore its mechanisms of action and potential therapeutic applications.
Wirkmechanismus
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide's mechanism of action involves its ability to bind selectively to the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This binding results in a decrease in the release of dopamine, which is responsible for the rewarding effects of various drugs of abuse. This makes this compound a potential candidate for the treatment of addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to decrease the release of dopamine and its potential use as a neuroprotective agent. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide in lab experiments is its high purity and selectivity for the dopamine D3 receptor. This makes it an ideal compound for studying the mechanisms of action of this receptor and its potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide, including its potential use as a therapeutic agent for various neurological and inflammatory disorders. Further research is needed to fully understand its mechanisms of action and potential side effects, as well as its potential use in combination with other drugs. Additionally, the development of more selective dopamine D3 receptor antagonists may provide new insights into the treatment of addiction and other related disorders.
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide has been extensively studied for its potential use in various research applications. One of the primary areas of interest is its ability to act as a selective inhibitor of the dopamine D3 receptor. This makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
N-[5-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-20-12-13-23(18-24(20)27-25(30)22-10-6-3-7-11-22)26(31)29-16-14-28(15-17-29)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKJDIVDNADBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide](/img/structure/B4778855.png)
![4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778863.png)
![4-[4-(diethylamino)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778867.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4778873.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B4778879.png)
![3-(4-ethoxyphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4778885.png)
![ethyl 8-ethyl-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B4778891.png)
![4-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4778899.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4778906.png)
![3-(5-{[(3-methylbutyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4778907.png)

![3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4778921.png)
![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4778949.png)